Technical Whitepaper: Quetiapine-d8 Hemifumarate as a Bioanalytical Standard
Technical Whitepaper: Quetiapine-d8 Hemifumarate as a Bioanalytical Standard
The following technical guide is structured as an advanced whitepaper designed for analytical chemists and pharmaceutical researchers. It prioritizes practical application, mechanistic understanding, and rigorous data validation.
Domain: Stable Isotope Labeling & LC-MS/MS Bioanalysis Compound: Quetiapine-d8 (Piperazine-d8) Hemifumarate[1]
Executive Summary & Structural Characterization
Quetiapine-d8 Hemifumarate is the deuterated analog of the atypical antipsychotic Quetiapine (Seroquel).[1] It serves as the "Gold Standard" Internal Standard (IS) for the quantification of Quetiapine in biological matrices (plasma, urine, brain tissue).[1]
Unlike structural analogs (e.g., Clozapine) used in early-generation assays, Quetiapine-d8 provides near-identical physicochemical behavior to the analyte—co-eluting chromatographically while remaining mass-resolved.[1] This co-elution is critical for correcting matrix effects, ionization suppression/enhancement, and extraction variability.
Chemical Identity
The deuterium labeling typically occurs on the piperazine ring, ensuring the label is retained in the primary mass spectral fragments used for quantification.
| Feature | Specification |
| IUPAC Name | 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)ethoxy]ethanol, hemifumarate |
| CAS Number | 1185247-12-4 (Fumarate/Hemifumarate generic) |
| Molecular Formula | C₂₁H₁₇D₈N₃O₂S[1][2][3][4][5][6] · 0.5 C₄H₄O₄ |
| Stoichiometry | 2:1 (Drug:Acid) Note: Research standards often supplied as 1:1 Fumarate.[1] |
| Isotopic Purity | ≥ 99% deuterated forms (d1-d8) |
Structural Visualization & Synthesis Logic
The synthesis typically involves a Nucleophilic Aromatic Substitution (
Figure 1: Synthetic pathway ensuring the incorporation of the d8-label on the piperazine ring, the most metabolically stable position for bioanalysis.[1]
Physicochemical Profile & Mass Shift
Understanding the mass shift is vital to prevent "cross-talk" (isotopic interference).[1] Quetiapine-d8 introduces a +8 Da shift, which is sufficient to avoid overlap with the M+2 or M+4 natural isotopes of native Quetiapine (typically <1% abundance).[1]
Comparative Properties Table[1]
| Property | Quetiapine (Native) | Quetiapine-d8 (IS) | Impact on Analysis |
| Monoisotopic Mass (Base) | 383.17 Da | 391.22 Da | +8 Da shift ensures clean MRM channels.[1] |
| MW (Hemifumarate) | 441.54 g/mol | ~449.6 g/mol | Critical: Adjust weighing calculations for stock solutions.[1] |
| pKa | 7.06, 3.3 | ~7.06, 3.3 | Identical ionization efficiency in ESI+.[1] |
| LogP | 2.7 | 2.65 | Co-elutes on C18 columns (essential for matrix correction). |
| Solubility | DMSO, Methanol, acidic pH | DMSO, Methanol, acidic pH | Stock solutions stable in DMSO/MeOH at -20°C. |
Critical Note on Salt Forms: Commercial vendors often supply the Fumarate (1:1) salt (MW ~507.[1]6) rather than the Hemifumarate (2:1) salt (MW ~449.6).[1] Always verify the specific stoichiometry on the Certificate of Analysis (CoA) before calculating stock concentrations.
Bioanalytical Application: LC-MS/MS Protocol
The primary application of Quetiapine-d8 is as an Internal Standard in regulated bioanalysis (FDA/EMA guidelines).[1]
Mass Spectrometry: MRM Transitions
Quetiapine fragments primarily via the cleavage of the piperazine ring or the loss of the ethoxy-ethanol side chain. The d8 label on the piperazine ring is retained in the major fragment ion, preserving the mass distinction.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Origin of Fragment |
| Quetiapine | 384.2 [M+H]⁺ | 253.1 | 25-30 | Dibenzo-thiazepine-piperazine core |
| Quetiapine-d8 | 392.2 [M+H]⁺ | 261.1 | 25-30 | Retains d8-piperazine ring |
Validated Extraction Workflow (Protein Precipitation)
This protocol minimizes sample handling while ensuring high recovery (>90%).[1]
-
Sample: 50 µL Human Plasma (K2EDTA).[1]
-
IS Spike: Add 20 µL Quetiapine-d8 working solution (500 ng/mL in 50:50 MeOH:H2O).
-
Precipitation: Add 150 µL Acetonitrile (cold). Vortex 1 min.
-
Separation: Centrifuge at 10,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to autosampler vial; dilute with 100 µL 0.1% Formic Acid (to match initial mobile phase).
Chromatographic Separation Strategy
The goal is to elute Quetiapine and Quetiapine-d8 simultaneously to ensure they experience the exact same matrix suppression events.
Figure 2: Integrated bioanalytical workflow ensuring the IS tracks the analyte through extraction and ionization.
Handling, Stability, and Troubleshooting
Deuterated compounds are generally stable but require specific handling to prevent deuterium exchange (though C-D bonds on the piperazine ring are non-exchangeable under standard conditions).
Storage Protocol[1]
-
Solid State: Store at -20°C, protected from light and moisture. Stable for >3 years.[1][4][7]
-
Stock Solution (1 mg/mL in DMSO): Stable at -20°C for 6-12 months.
-
Working Solution (aqueous): Prepare fresh weekly or store at 4°C for <1 week.
Troubleshooting Common Issues
| Issue | Root Cause | Corrective Action |
| IS Signal Drop | Ion Suppression | Improve sample cleanup (switch from PPT to SPE). |
| IS Signal Drop | Deuterium Exchange | Unlikely with d8-piperazine.[1] Check pH of mobile phase (avoid pH > 10).[1] |
| Cross-Signal (Crosstalk) | Impure IS | Check "d0" contribution in the IS stock. If >0.5% d0 is present, it will bias the native quantitation. |
| Retention Time Shift | Deuterium Isotope Effect | Slight RT shifts (<0.1 min) are normal due to C-D bond strength.[1] Ensure integration windows are wide enough.[1] |
References
-
Li, K. Y., et al. (2004).[1] A sensitive and selective liquid chromatography-tandem mass spectrometry method for the determination of quetiapine in human plasma. Journal of Chromatography B. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[1] Guideline on Bioanalytical Method Validation. Retrieved from [Link]
-
PubChem. (2025).[1] Quetiapine-d8 Hemifumarate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Barrett, B., et al. (2007).[1] Method development and validation for the determination of quetiapine in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
- 1. Quetiapine-d8 Hemifumarate | C25H29N3O6S | CID 71751922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Quetiapine D4 hemifumarate | CAS#:1217310-65-0 | Chemsrc [chemsrc.com]
- 4. caymanchem.com [caymanchem.com]
- 5. chemmethod.com [chemmethod.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
